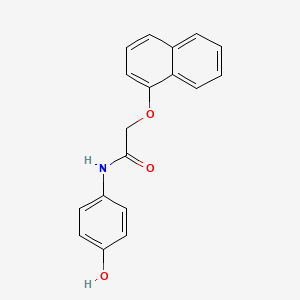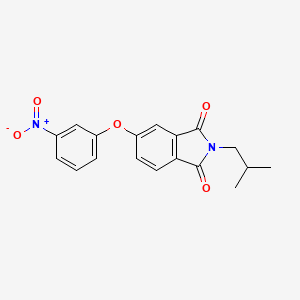
2-isobutyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isobutyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, commonly known as NBQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. NBQX is a competitive antagonist of the AMPA receptor, which plays a crucial role in the excitatory neurotransmission of the central nervous system.
Mecanismo De Acción
NBQX is a competitive antagonist of the AMPA receptor, which is one of the major excitatory neurotransmitter receptors in the central nervous system. By blocking the AMPA receptor, NBQX reduces the excitatory neurotransmission, which can prevent excessive neuronal activity that can lead to seizures or ischemic damage.
Biochemical and Physiological Effects:
NBQX has been shown to have a variety of biochemical and physiological effects, including reducing glutamate-mediated excitotoxicity, decreasing oxidative stress, and modulating neuroinflammation. Additionally, NBQX has been shown to improve synaptic plasticity, which is crucial for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBQX for lab experiments is its high potency and specificity for the AMPA receptor. However, NBQX can also have off-target effects on other receptors, which can complicate the interpretation of experimental results. Additionally, NBQX can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for NBQX research. One area of interest is its potential use in treating addiction and depression, which has shown promising results in animal studies. Additionally, NBQX could be used in combination with other drugs to enhance its therapeutic effects or reduce its toxicity. Finally, further studies are needed to better understand the long-term effects of NBQX on the central nervous system and its potential for clinical use.
Métodos De Síntesis
NBQX is typically synthesized via a multistep process starting with the reaction of 3-nitrophenol with isobutylamine to form 3-nitrophenoxyisobutylamine. This intermediate is then reacted with phthalic anhydride to form 2-isobutyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
NBQX has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. In animal models, NBQX has been shown to reduce seizures, protect against ischemic brain damage, and improve cognitive function. Additionally, NBQX has been studied for its potential use in treating addiction and depression.
Propiedades
IUPAC Name |
2-(2-methylpropyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11(2)10-19-17(21)15-7-6-14(9-16(15)18(19)22)25-13-5-3-4-12(8-13)20(23)24/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSHEKULONEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)
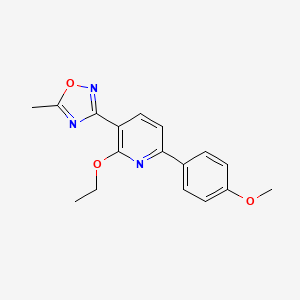
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
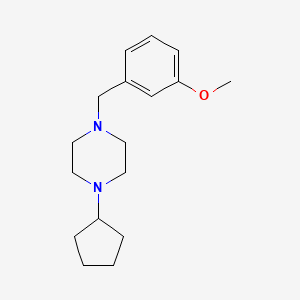
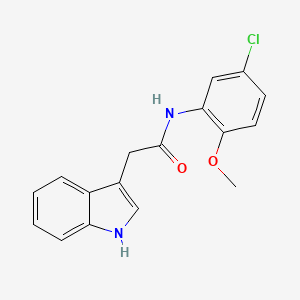
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)

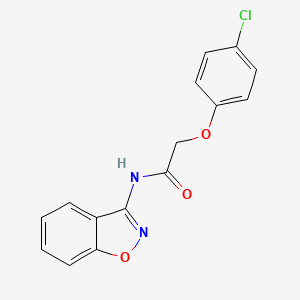
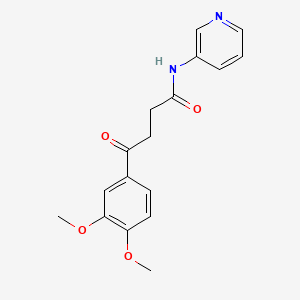
![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
